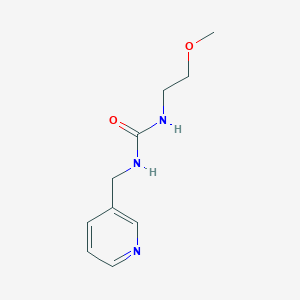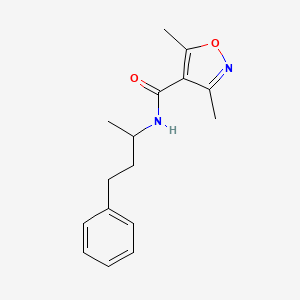![molecular formula C20H12N2O5 B4619203 (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4619203.png)
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Overview
Description
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Nitration of the Phenyl Ring:
Formation of the Furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and nitrophenyl-furan intermediates through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile: shares structural similarities with other compounds containing benzodioxole, nitrophenyl, and furan rings.
Benzodioxole derivatives: Known for their diverse biological activities.
Nitrophenyl derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Furan derivatives: Commonly found in natural products and synthetic compounds with various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c21-11-14(13-5-7-19-20(10-13)26-12-25-19)9-15-6-8-18(27-15)16-3-1-2-4-17(16)22(23)24/h1-10H,12H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOAVGJRLNSHS-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4619122.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4619130.png)

![2-(2-CHLOROPHENYL)-2-OXOETHYL 2-[(PHENYLSULFONYL)AMINO]ACETATE](/img/structure/B4619139.png)

![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B4619171.png)
![4-[2-(BENZYLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4619176.png)
![Methyl 2-[6-(2,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B4619210.png)


![N-[3-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide](/img/structure/B4619231.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide](/img/structure/B4619238.png)
